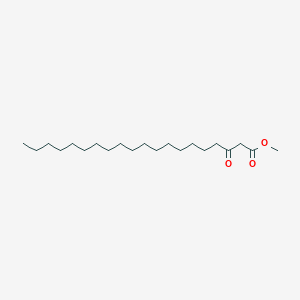

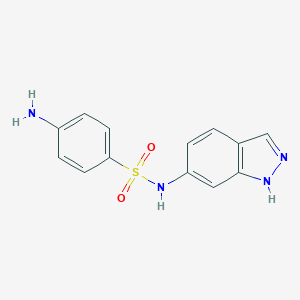

3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid" is a complex organic compound. The focus of the research on this compound encompasses its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

- The synthesis of related compounds involves steps like esterification, bromination, and reaction with potassium phthalimide. An example includes the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid (Lin Yuan, 2006).

Molecular Structure Analysis

- The molecular structure of similar compounds is often determined using techniques like single-crystal X-ray structure analysis. This is evident in studies on compounds like W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid (K. Kowalski et al., 2009).

Chemical Reactions and Properties

- The chemical reactions and properties of similar compounds involve interactions like esterification and reactions with amino acids. An example is the transformation of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid into N-succinimidyl ester and its reaction with glycine methyl ester (K. Kowalski et al., 2009).

Physical Properties Analysis

- The physical properties, like the crystalline state and hydrogen bonding patterns, are crucial for understanding the behavior of such compounds. For example, the crystal structure of (2Z,4E)-3-hydroxy-5-phenyl-penta-2,4-dienonic acid methyl ester provides insights into its physical properties (C. Mamat et al., 2008).

Chemical Properties Analysis

- The chemical properties can include spectroscopic evaluations, as seen in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, which involved FT-IR and NMR spectroscopy (Ö. Tamer et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Studies have focused on synthesizing derivatives of oxopentanoic acid, exploring different methods like electrosynthesis and chemical reactions to yield specific compounds. For example, the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride explored various factors affecting the yield and quality, achieving high overall substance yield and purity under optimized conditions (Konarev et al., 2007). Additionally, the synthesis of derivatives through oxidation and rearrangement processes has been explored, highlighting the chemical versatility of the oxopentanoic acid framework (Gataullin & Abdrakhmanov, 2007).

Crystal Structure Analysis

Detailed structural analysis of related compounds provides insight into the molecular configuration and potential reactivity. For instance, the crystal structure of a closely related compound was studied, shedding light on its molecular geometry and potential as a dielectrophilic source for synthesizing heterocyclic compounds (Mamat et al., 2008).

Environmental Implications

Secondary Organic Aerosol (SOA) Tracers

Derivatives of oxopentanoic acid have been evaluated for their potential as tracers of anthropogenic SOA from aromatic volatile organic compounds (VOCs). The research aimed to understand the ambient concentrations, gas-particle partitioning behavior, and source specificity of these tracers in environmental samples, contributing to our understanding of atmospheric chemistry and pollution sources (Al-Naiema & Stone, 2017).

Biotechnological Applications

Biofuels and Chemicals Production

Levulinic acid, a key derivative of oxopentanoic acid, is identified as a promising platform chemical from renewable biofeedstocks. Its unique functional groups enable the synthesis of various important chemicals and fuels, showcasing the role of oxopentanoic acid derivatives in sustainable chemical synthesis and the development of bio-based products (Malu et al., 2020).

Advanced Materials

Mesogenic Materials

Research into the synthesis and characterization of materials containing oxopentanoic acid derivatives explores their mesomorphic behaviors, contributing to the development of liquid crystalline materials for technological applications. This highlights the compound's relevance in material science, particularly in creating new types of responsive materials (Ali & Tomi, 2018).

properties

IUPAC Name |

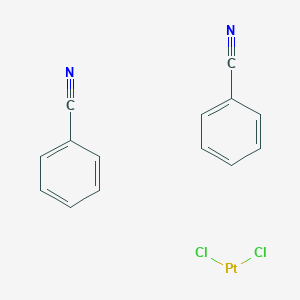

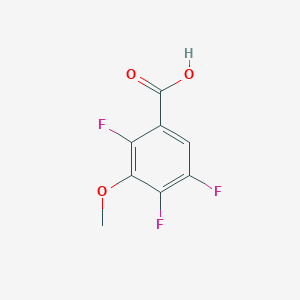

3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-3-5-11(6-4-9)12(14)7-10(2)8-13(15)16/h3-6,10H,7-8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFLVSLHVOQLTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374982 |

Source

|

| Record name | 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid | |

CAS RN |

14618-94-1 |

Source

|

| Record name | 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.